An In-Depth Technical Guide to 1-Palmitoyl-sn-glycero-3-phosphocholine-d31
An In-Depth Technical Guide to 1-Palmitoyl-sn-glycero-3-phosphocholine-d31
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-Palmitoyl-sn-glycero-3-phosphocholine-d31, a deuterated lipid of significant interest in biomedical research and drug development. It details its physicochemical properties, its critical role as an internal standard in mass spectrometry-based lipidomics, and the associated experimental protocols. Furthermore, this guide delves into the biological significance of its non-deuterated counterpart, 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0), and illustrates its involvement in key cellular signaling pathways.
Introduction to 1-Palmitoyl-sn-glycero-3-phosphocholine-d31
1-Palmitoyl-sn-glycero-3-phosphocholine-d31 is the deuterium-labeled form of 1-Palmitoyl-sn-glycero-3-phosphocholine, a common lysophosphatidylcholine (LPC). The "d31" designation indicates that 31 hydrogen atoms in the palmitoyl chain have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry analysis.[1] Stable isotope-labeled internal standards are crucial for correcting for variability in sample preparation, chromatographic separation, and mass spectrometric ionization, thereby ensuring accurate and precise quantification of the endogenous, non-labeled analyte.[2]
Physicochemical Properties
The fundamental properties of 1-Palmitoyl-sn-glycero-3-phosphocholine-d31 are summarized in the table below. These properties are essential for its application in analytical methodologies.
| Property | Value |
| Chemical Formula | C24H19D31NO7P |
| Molecular Weight | 526.82 g/mol |
| Unlabeled Molecular Weight | 495.63 g/mol |
| CAS Number | 327178-91-6 |
| Unlabeled CAS Number | 17364-16-8 |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
| Storage Temperature | -20°C |
Application as an Internal Standard in Mass Spectrometry
1-Palmitoyl-sn-glycero-3-phosphocholine-d31 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) in various biological matrices such as plasma, serum, and tissue extracts.[3][4] The co-elution of the deuterated standard with the endogenous analyte allows for reliable correction of matrix effects and other sources of analytical variability.[5]
Experimental Workflow
The general workflow for the quantitative analysis of LPC 16:0 using its deuterated internal standard is depicted below.
Experimental Protocols
Accurate quantification of LPC 16:0 requires robust and validated experimental protocols. The following sections provide a detailed methodology for sample preparation and LC-MS/MS analysis.
Sample Preparation: Lipid Extraction
The choice of lipid extraction method is critical for obtaining reliable results. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed.
Liquid-Liquid Extraction (Folch Method) [6][7]
-
To 40 µL of plasma, add 15 µL of the internal standard solution (1-Palmitoyl-sn-glycero-3-phosphocholine-d31 in a suitable solvent like methanol).
-
Add 160 µL of methanol (containing an antioxidant like 1 mM butylated hydroxytoluene to prevent lipid oxidation) and vortex thoroughly.
-
Add 320 µL of chloroform, vortex, and incubate on ice for 20 minutes.
-
Induce phase separation by adding 150 µL of water, vortex, and incubate on ice for another 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase.
-
Re-extract the upper aqueous phase with 250 µL of chloroform:methanol (2:1, v/v).
-
Combine the organic phases and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 200 µL of isopropanol) for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
Commercially available phospholipid removal plates or cartridges can also be used for a more high-throughput sample preparation.[8] The general principle involves protein precipitation followed by selective retention of phospholipids on the SPE sorbent, which are then eluted with an appropriate organic solvent.
LC-MS/MS Parameters
The separation and detection of LPC 16:0 and its deuterated internal standard are typically performed using reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Recommended Setting |
| LC Column | C18 or C8 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile with 0.1% formic acid and 10 mM ammonium formate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (LPC 16:0) | m/z 496.3 → 184.1 |
| MRM Transition (LPC 16:0-d31) | m/z 527.3 → 184.1 |
Note: The precursor ion for both the analyte and the internal standard is the [M+H]+ adduct. The product ion at m/z 184.1 corresponds to the phosphocholine headgroup.
Quantitative Data Summary
The use of 1-Palmitoyl-sn-glycero-3-phosphocholine-d31 as an internal standard enables the development of robust and reliable quantitative assays. The table below summarizes typical performance characteristics of such methods.
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 1.50 µg/mL |
| Limit of Quantification (LOQ) | 4.54 µg/mL |
| Recovery | 85 - 115% |
| Intra- and Inter-day Precision (%CV) | < 15% |
These values are representative and may vary depending on the specific instrumentation and experimental conditions.[4]
Biological Role of 1-Palmitoyl-sn-glycero-3-phosphocholine
The non-deuterated form, 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0), is not merely a structural component of cell membranes but also a bioactive lipid mediator involved in a variety of physiological and pathological processes. It has been implicated in inflammation, atherosclerosis, and immune regulation.[2] LPC exerts its effects by activating specific cell surface receptors, primarily G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).[9]
G Protein-Coupled Receptor (GPCR) Signaling
LPC is a ligand for the G protein-coupled receptor G2A.[2][10][11] Activation of G2A by LPC can lead to the stimulation of multiple downstream signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK, which are involved in cell migration and proliferation.[1][12]
Toll-Like Receptor (TLR) Signaling
LPC can also act as a signaling molecule through Toll-like receptors, specifically TLR2 and TLR4.[9][13][14] This interaction can trigger pro-inflammatory responses through the activation of downstream signaling cascades involving MAPKs (p38 and JNK) and the transcription factor NF-κB, leading to the production of inflammatory cytokines.[13]
References
- 1. Lysophosphatidylcholine-induced surface redistribution regulates signaling of the murine G protein-coupled receptor G2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophosphatidylcholine as a ligand for the immunoregulatory receptor G2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Oxidized 1-Palmitoyl-2-Arachidonoyl-Sn-Glycero-3 Phosphocholine Products in Uremic Patients by LC-ESI/MS [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lysophosphatidylcholine triggers TLR2- and TLR4-mediated signaling pathways but counteracts LPS-induced NO synthesis in peritoneal macrophages by inhibiting NF-κB translocation and MAPK/ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The lysophospholipid receptor G2A activates a specific combination of G proteins and promotes apoptosis [pubmed.ncbi.nlm.nih.gov]
- 11. G2A is a proton-sensing G-protein-coupled receptor antagonized by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation | PLOS One [journals.plos.org]
